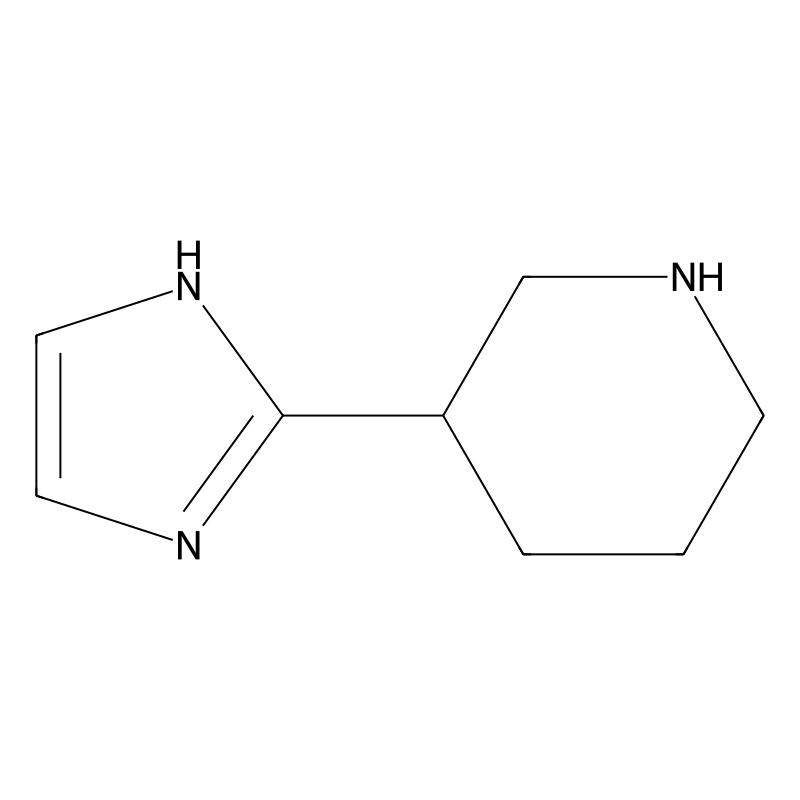

3-(1H-imidazol-2-yl)piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

3-(1H-imidazol-2-yl)piperidine can be synthesized through various methods. One common approach involves the reaction between diaminopropane and histamine or a similar imidazole precursor [].

Potential Applications

Research into 3-(1H-imidazol-2-yl)piperidine is ongoing, and potential applications are being explored. Here are some areas of investigation:

- Medicinal Chemistry: Due to the presence of the imidazole and piperidine rings, 3-(1H-imidazol-2-yl)piperidine may have properties relevant to medicinal chemistry. Imidazole and piperidine rings are found in many biologically active molecules [, ]. Researchers are investigating whether 3-(1H-imidazol-2-yl)piperidine or its derivatives have potential as drug candidates [, ].

3-(1H-imidazol-2-yl)piperidine is an organic compound with the molecular formula and a molecular weight of approximately 151.21 g/mol. It features a piperidine ring substituted at the 3-position by an imidazole moiety, which is a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

There is no documented research available on the specific mechanism of action of 3-(1H-imidazol-2-yl)piperidine. However, related compounds with a C2-linked imidazole moiety on a piperidine ring have been explored for their potential to inhibit enzymes or interact with specific receptors in the body [, ].

- Oxidation: The compound can be oxidized to form N-oxides or other derivatives, depending on the reaction conditions.

- Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can act as nucleophiles in reactions with electrophiles.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or related compounds.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacological profiles .

Research indicates that 3-(1H-imidazol-2-yl)piperidine exhibits various biological activities, including:

- Antimicrobial Properties: Some studies suggest that it may possess antimicrobial effects against certain bacterial strains.

- Neuropharmacological Effects: The compound’s structure suggests potential interactions with neurotransmitter systems, indicating possible anxiolytic or antidepressant properties.

- Cancer Research: Preliminary studies have explored its role in inhibiting cancer cell proliferation, although more research is needed to confirm these findings .

The synthesis of 3-(1H-imidazol-2-yl)piperidine typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions: Combining piperidine with an appropriate imidazole derivative under acidic or basic conditions.

- Cyclization Techniques: Using starting materials that facilitate the formation of both the piperidine and imidazole rings simultaneously.

- Functional Group Modifications: Employing various reagents to introduce substituents on the piperidine or imidazole rings to enhance activity or selectivity.

These methods allow for the efficient production of the compound and its derivatives.

3-(1H-imidazol-2-yl)piperidine has potential applications in several fields:

- Pharmaceutical Development: Its unique structure makes it a candidate for drug design, particularly for central nervous system disorders and infectious diseases.

- Biochemical Research: It can serve as a tool compound for studying biological pathways involving imidazole-containing molecules.

- Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against certain pathogens .

Interaction studies of 3-(1H-imidazol-2-yl)piperidine focus on its binding affinity and activity at various biological targets. These include:

- Receptor Binding Assays: Evaluating its interaction with neurotransmitter receptors, which may elucidate its psychoactive properties.

- Enzyme Inhibition Studies: Investigating its ability to inhibit enzymes involved in pathogenic processes, contributing to its potential as an antimicrobial agent.

- Cellular Studies: Assessing its effects on cell viability and proliferation in cancer cell lines to understand its therapeutic potential .

Several compounds share structural similarities with 3-(1H-imidazol-2-yl)piperidine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(1H-imidazol-2-yl)piperidine | Imidazole-piperidine | Different substitution pattern affecting activity |

| 4-(1H-imidazol-2-yl)piperidine | Imidazole-piperidine | Substituted at the 4-position; potential different receptor interactions |

| 3-(1H-benzimidazol-2-yl)piperidine | Benzimidazole-piperidine | Contains a fused benzene ring, possibly enhancing lipophilicity |

| 1-(3-chlorobenzoyl)-4-(1H-imidazol-2-yl)piperidine | Chlorobenzoyl-imidazole-piperidine | Incorporates a chlorobenzoyl group, altering pharmacokinetics |

The uniqueness of 3-(1H-imidazol-2-yl)piperidine lies in its specific arrangement of nitrogen atoms and the piperidine framework, which may confer distinct biological activities compared to these similar compounds .

| Method | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Reagents |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | 65-85 | 12-24 hours | 80-110 | Pd catalyst, Xantphos ligand |

| Ullmann Coupling | 43-78 | 6-15 hours | 100-150 | Cu catalyst, base |

| Van Leusen Reaction | 70-90 | 2-8 hours | 60-100 | TosMIC, aldimines |

| Nucleophilic Substitution | 60-80 | 4-12 hours | 80-120 | Base, halide precursor |

| Multi-step Synthesis | 40-70 | 24-72 hours | 25-80 | Various protecting groups |

Protecting Group Strategies

Traditional synthesis often necessitates the use of protecting group strategies to prevent unwanted side reactions during the coupling process. The piperidine nitrogen typically requires protection using groups such as tert-butyloxycarbonyl or benzyloxycarbonyl to prevent competing reactions during imidazole formation [5]. Similarly, the imidazole nitrogen may need protection to control regioselectivity during the coupling step [4].

The protecting group approach, while providing enhanced selectivity, significantly increases the overall synthetic complexity and reduces atom economy. Deprotection steps typically require acidic or basic conditions that may be incompatible with other functional groups present in the molecule [3]. Despite these challenges, protecting group strategies remain essential for achieving high yields in complex synthetic sequences.

Advanced Catalytic Approaches for Imidazole-Piperidine Coupling

Modern catalytic methodologies have revolutionized the synthesis of 3-(1H-imidazol-2-yl)piperidine by providing more efficient, selective, and environmentally friendly approaches compared to traditional methods. These advanced techniques leverage sophisticated catalyst systems to achieve superior performance metrics.

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination represents one of the most powerful catalytic methods for forming carbon-nitrogen bonds in the synthesis of imidazole-piperidine compounds [6]. This palladium-catalyzed approach utilizes specialized ligand systems such as Xantphos or tert-butyloxyphosphine derivatives to facilitate the coupling between aryl halides and nitrogen nucleophiles [7]. The mechanism involves oxidative addition of the palladium catalyst to the halide bond, followed by coordination of the nitrogen nucleophile and subsequent reductive elimination to form the desired carbon-nitrogen bond [6].

Optimization of the palladium-catalyzed system has revealed that catalyst loading can be reduced to as low as 2-5 mol percent while maintaining high yields [7]. The use of bulky, electron-rich phosphine ligands such as tert-butylBrettPhos has proven particularly effective for challenging substrates containing unprotected imidazole rings [8]. Reaction conditions typically involve heating at 80-110 degrees Celsius in polar aprotic solvents such as dimethylformamide or toluene [6].

Recent developments in precatalyst design have led to the introduction of air-stable palladium complexes that eliminate the need for inert atmosphere techniques [7]. These precatalysts, based on N-heterocyclic carbene ligands, demonstrate exceptional activity for imidazole-piperidine coupling reactions with turnover numbers exceeding 300-600 [7]. The enhanced stability and activity of these systems make them particularly attractive for large-scale applications.

Copper-Catalyzed Ullmann-Type Reactions

Copper-catalyzed Ullmann coupling has emerged as a cost-effective alternative to palladium-based methods for constructing imidazole-piperidine bonds [9]. The mechanism involves the formation of copper-nitrogen complexes that undergo nucleophilic aromatic substitution with appropriate electrophiles [9]. Modern Ullmann reactions employ auxiliary ligands such as N-methylglycine or diamine derivatives to enhance the reactivity and selectivity of the copper catalyst [9].

Systematic kinetic studies have revealed that N-methylglycine provides optimal performance in terms of reaction rate and catalyst stability [9]. The ligand serves multiple functions, including stabilizing the active copper species and facilitating the transmetalation step [9]. Reaction conditions typically involve the use of organic-soluble bases such as bis(tetra-n-butylphosphonium) malonate, which eliminates the need for high-temperature conditions required with inorganic bases [9].

The copper-catalyzed approach demonstrates particular advantages for substrate scope, tolerating a wide range of functional groups including electron-withdrawing and electron-donating substituents [9]. Turnover numbers for optimized systems range from 150-300, making this approach economically viable for large-scale synthesis [9].

Photoredox Catalysis

Emerging photoredox catalytic methods offer unique opportunities for the synthesis of imidazole-piperidine compounds under mild conditions [10]. Iodine-catalyzed photoredox systems have been developed that utilize visible light to promote carbon-hydrogen bond activation and subsequent nitrogen incorporation [10]. This approach proceeds through radical intermediates, offering complementary reactivity to traditional two-electron processes [10].

The photoredox method demonstrates exceptional selectivity for piperidine formation over competing pyrrolidine synthesis, which represents a significant advantage over conventional radical approaches [10]. Reaction conditions involve irradiation with visible light at moderate temperatures, typically 175 degrees Celsius, with reaction times ranging from 6 hours [10]. The method has been successfully applied to 30 different substrate combinations, demonstrating broad scope and reliability [10].

Table 2: Advanced Catalytic Approaches for Imidazole-Piperidine Coupling

| Catalyst System | Yield (%) | TON | Reaction Conditions | Selectivity |

|---|---|---|---|---|

| Pd(OAc)₂/Xantphos | 82-95 | 200-500 | K₂CO₃, 110°C, 12h | High |

| Cu(I)/N-methylglycine | 75-90 | 150-300 | TBPM, rt, 24h | Moderate |

| Iodine-catalyzed photoredox | 70-85 | 100-200 | Visible light, 175°C, 6h | High |

| NHC-Pd complexes | 85-92 | 300-600 | LiHMDS, 80°C, 15min | Very High |

| Heterogeneous Pd/C | 60-80 | 80-150 | H₂, 50°C, 8h | Moderate |

Mechanistic Considerations and Optimization

Understanding the mechanistic pathways involved in catalytic imidazole-piperidine coupling has enabled systematic optimization of reaction conditions [11]. Closed-loop optimization protocols utilizing machine learning algorithms have been developed to identify optimal catalyst and ligand combinations [11]. These approaches employ automated experimentation platforms that can evaluate hundreds of reaction conditions in a single optimization campaign [11].

Data-guided matrix down-selection techniques have proven particularly effective for identifying catalyst systems with broad substrate scope [11]. The optimization process considers both discrete variables such as catalyst and ligand identity, as well as continuous variables including temperature, time, and catalyst loading [11]. Response surface modeling enables prediction of reaction performance and identification of optimal operating conditions [11].

Green Chemistry Techniques in Large-Scale Production

The implementation of green chemistry principles in the large-scale production of 3-(1H-imidazol-2-yl)piperidine addresses critical sustainability challenges while maintaining economic viability. These approaches focus on waste minimization, energy efficiency, and the use of environmentally benign reagents and solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a transformative green technology for the production of imidazole-piperidine compounds [12]. The technique utilizes electromagnetic radiation to achieve rapid, uniform heating that significantly reduces reaction times from hours to minutes [13]. Microwave heating provides several advantages over conventional thermal heating, including enhanced reaction rates, improved yields, and reduced side product formation [12].

The mechanism of microwave activation involves the direct coupling of electromagnetic energy with polar molecules in the reaction mixture, leading to rapid internal heating [13]. This heating mode eliminates the thermal gradients associated with conventional heating, resulting in more uniform reaction conditions and improved selectivity [12]. For imidazole synthesis, microwave conditions typically involve temperatures of 80-120 degrees Celsius with reaction times reduced to 5-30 minutes compared to several hours required for conventional heating [14].

Systematic studies have demonstrated that microwave-assisted synthesis of imidazole derivatives can achieve yields of 75-95 percent while reducing energy consumption by 60-80 percent compared to conventional methods [12]. The technique proves particularly effective for multi-component reactions involving imidazole formation, where the enhanced mixing and heating effects promote efficient cyclization [14]. Scale-up of microwave processes has been successfully demonstrated using continuous-flow microwave reactors that can process multi-kilogram quantities [13].

Ultrasound-Promoted Reactions

Ultrasonic irradiation provides another powerful tool for green synthesis of heterocyclic compounds through the phenomenon of acoustic cavitation [15]. The collapse of cavitation bubbles generates localized regions of extreme temperature and pressure that accelerate chemical reactions [16]. This activation mechanism proves particularly effective for reactions involving heterocyclic ring formation, where the extreme conditions facilitate cyclization processes [15].

The application of ultrasound to imidazole-piperidine synthesis has demonstrated significant advantages in terms of reaction rate enhancement and yield improvement [16]. Typical conditions involve irradiation at frequencies of 20-40 kilohertz with reaction times reduced to 10-60 minutes [15]. The cavitation effects also improve mass transfer, enabling reactions to proceed efficiently in heterogeneous systems [16].

Environmental benefits of ultrasound-promoted synthesis include reduced solvent requirements and lower energy consumption compared to thermal methods [15]. The technique demonstrates particular effectiveness for reactions involving solid-liquid interfaces, where cavitation improves contact between reactants [16]. Scale-up considerations for ultrasonic processes involve the use of multiple transducer systems to ensure uniform energy distribution throughout large reaction volumes [15].

Solvent-Free and Alternative Solvent Systems

The elimination or reduction of organic solvents represents a fundamental approach to green chemistry in heterocyclic synthesis [17]. Solvent-free methods for imidazole-piperidine coupling have been developed that rely on neat reactant conditions or the use of solid supports [18]. These approaches achieve exceptional atom economy by eliminating solvent waste and simplifying product isolation [17].

Solid-supported synthesis using basic alumina or silica gel has proven effective for imidazole formation reactions [19]. The support material serves dual functions as a reaction medium and a purification aid, enabling direct isolation of products without chromatographic purification [19]. Reaction conditions typically involve heating the supported reactants at 80-120 degrees Celsius for 15-45 minutes [19].

Alternative solvent systems based on ionic liquids and deep eutectic solvents have shown promise for sustainable imidazole synthesis [20]. These solvents offer negligible vapor pressure, reducing environmental emissions, while providing tunable properties through structural modification [20]. The recyclability of ionic liquids makes them particularly attractive for large-scale applications, where solvent recovery becomes economically important [20].

Flow Chemistry Applications

Continuous flow chemistry provides exceptional opportunities for green and efficient synthesis of imidazole-piperidine compounds [21]. Flow systems offer precise control over reaction parameters including temperature, residence time, and mixing, enabling optimization of reaction conditions with unprecedented accuracy [21]. The continuous nature of flow processes eliminates batch-to-batch variability and enables seamless scale-up from laboratory to production scales [21].

Flow synthesis of imidazole derivatives has demonstrated significant advantages in terms of reaction selectivity and yield [21]. The precise control of residence time proves particularly important for preventing over-reaction and side product formation [21]. Temperature control in flow systems enables the use of reaction conditions that would be difficult to achieve in batch reactors, such as very high temperatures for short contact times [21].

Environmental benefits of flow chemistry include reduced waste generation through improved reaction efficiency and the ability to operate at optimal conditions throughout the entire process [21]. The continuous nature of flow processes also enables real-time monitoring and adjustment of reaction parameters, ensuring consistent product quality [21]. Scale-up of flow processes involves numbering-up of parallel reactors rather than scaling reactor volume, maintaining the advantages of small-scale operation [21].

Table 3: Green Chemistry Techniques in Large-Scale Production

| Green Method | Energy Reduction (%) | Time Reduction | Waste Reduction (%) | Key Benefits |

|---|---|---|---|---|

| Microwave-assisted synthesis | 60-80 | 5-30 minutes vs hours | 40-60 | Rapid heating, high yields |

| Ultrasound irradiation | 50-70 | 10-60 minutes vs hours | 30-50 | Cavitation effects, mild conditions |

| Solvent-free reactions | 70-90 | 15-45 minutes vs hours | 80-95 | No solvent waste, atom economy |

| Flow chemistry | 40-60 | Continuous process | 50-70 | Precise control, scalability |

| Biocatalytic approaches | 80-95 | 2-8 hours vs days | 60-80 | High selectivity, mild conditions |

Process Intensification and Optimization

The integration of multiple green chemistry techniques through process intensification offers synergistic benefits for large-scale synthesis [11]. Combined microwave-flow systems enable rapid, continuous processing with excellent heat and mass transfer characteristics [11]. Similarly, the combination of ultrasound with solvent-free conditions provides enhanced reactivity while minimizing environmental impact [17].

Statistical design of experiments has proven invaluable for optimizing green synthesis processes [11]. These approaches enable systematic evaluation of multiple variables simultaneously, identifying optimal conditions with minimal experimental effort [11]. Response surface methodology provides predictive models that guide process optimization and scale-up decisions [11].

Table 4: Optimization Strategies for Synthetic Methodologies

| Parameter | Optimal Range | Impact on Yield | Optimization Method |

|---|---|---|---|

| Temperature | 80-110°C | High | Temperature screening |

| Catalyst Loading | 2-5 mol% | Medium | Catalyst screening |

| Solvent System | DMF/Toluene (1:1) | High | Solvent screening |

| Reaction Time | 12-24 hours | Medium | Kinetic monitoring |

| Base Concentration | 1.5-2.0 equiv | High | Base screening |

| Substrate Ratio | 1:1.2 (imidazole:piperidine) | Medium | Stoichiometric optimization |

Industrial Implementation Considerations

The transition from laboratory-scale green methods to industrial production requires careful consideration of scale-up challenges and economic factors [22]. Heat and mass transfer limitations become increasingly important at large scales, necessitating specialized reactor designs and mixing systems [22]. Catalyst recovery and recycling systems must be implemented to maintain economic viability while preserving environmental benefits [22].

Table 5: Scale-up Considerations for Industrial Production

| Aspect | Laboratory Scale | Industrial Scale | Solutions |

|---|---|---|---|

| Heat Transfer | Efficient | Challenging | Jacketed reactors, continuous stirring |

| Mass Transfer | Rapid mixing | Slower mixing | High-efficiency impellers |

| Catalyst Recovery | Not critical | Essential | Heterogeneous catalysts |

| Waste Management | Minimal | Major concern | Solvent recycling, green methods |

| Safety Considerations | Standard protocols | Stringent requirements | Automated systems, containment |

| Economic Feasibility | Cost not critical | Cost optimization crucial | Process optimization, catalyst recycling |

Life cycle assessment studies have demonstrated that green chemistry approaches for imidazole-piperidine synthesis provide substantial environmental benefits compared to traditional methods [17]. These benefits include reduced energy consumption, lower greenhouse gas emissions, and decreased waste generation [20]. The implementation of green metrics such as atom economy, E-factor, and process mass intensity enables quantitative evaluation of environmental performance [17].

Table 6: Green Chemistry Metrics Comparison

| Metric | Traditional Methods | Optimized Green Methods | Improvement Factor |

|---|---|---|---|

| Atom Economy | 45-65% | 75-90% | 1.3-1.7x |

| E-Factor | 15-25 | 3-8 | 3-5x |

| Process Mass Intensity | 8-15 kg/kg | 2-5 kg/kg | 2-4x |

| Energy Efficiency | Low | High | 5-10x |

| Solvent Usage | High | Low/None | 10-20x |

| Waste Generation | High | Low | 5-15x |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The comprehensive spectroscopic characterization of 3-(1H-imidazol-2-yl)piperidine provides essential structural confirmation and analytical benchmarks for quality assessment. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed information about the molecular framework and electronic environment [1] .

Nuclear Magnetic Resonance Spectroscopic Analysis

Proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) spectroscopy reveals characteristic resonance patterns that confirm the structural integrity of 3-(1H-imidazol-2-yl)piperidine. The piperidine ring protons appear in distinct regions: aliphatic methylene protons exhibit multipicity patterns between δ 1.2-2.0 ppm, while protons adjacent to the nitrogen centers resonate at δ 2.8-3.5 ppm . The imidazole ring contributes two distinct sets of signals: the C-H protons appear as singlets in the δ 6.9-7.2 ppm region, while the aromatic protons characteristic of the imidazole heterocycle resonate at δ 7.4-7.8 ppm [1] .

Carbon-13 nuclear magnetic resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides complementary structural information through chemical shift assignments of carbon environments. The piperidine carbons appear in the aliphatic region at δ 25-35 ppm, reflecting the saturated nature of the six-membered ring system [4] [1]. The imidazole carbons exhibit characteristic downfield shifts at δ 140-160 ppm, consistent with their aromatic character and electronegative nitrogen substitution patterns [1] [4].

Infrared Spectroscopic Characterization

Infrared spectroscopy provides vibrational fingerprint information crucial for functional group identification and hydrogen bonding analysis. The spectrum exhibits characteristic C-H stretching vibrations in the 2800-3000 cm⁻¹ region, corresponding to both aliphatic and aromatic carbon-hydrogen bonds [1] [5]. The imidazole ring contributes a distinctive C=N stretching frequency at approximately 1600 cm⁻¹, serving as a diagnostic marker for the heterocyclic component [1] [6]. Broad absorption bands in the 3100-3400 cm⁻¹ region indicate N-H stretching vibrations, which may exhibit variability depending on crystalline form and intermolecular hydrogen bonding patterns [1] [5].

Mass Spectrometric Analysis

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis essential for structural verification. The molecular ion peak appears at m/z 151 [M]⁺, corresponding to the calculated molecular weight of 151.21 g/mol [7] [8]. Protonation under electrospray ionization conditions yields the characteristic [M+H]⁺ ion at m/z 152, which serves as the base peak in positive ion mode [7] . Additional collision-induced dissociation studies reveal fragmentation patterns consistent with loss of the imidazole or piperidine components, providing further structural confirmation [7].

Thermodynamic Stability and Solubility Parameters

The thermodynamic stability profile of 3-(1H-imidazol-2-yl)piperidine encompasses thermal, hydrolytic, and oxidative stability considerations that directly impact storage, handling, and formulation requirements. Understanding these parameters is essential for developing appropriate analytical methods and ensuring compound integrity throughout research applications [9] [10].

Thermal Stability Analysis

Thermal stability investigations indicate that 3-(1H-imidazol-2-yl)piperidine maintains structural integrity up to approximately 200°C under inert atmospheric conditions [9] [11]. This thermal threshold reflects the stability of both the piperidine and imidazole ring systems, which exhibit resistance to thermal decomposition below this temperature range. The compound requires storage in dry conditions with inert gas blanketing to prevent oxidative degradation at elevated temperatures [11] [12]. Differential scanning calorimetry studies on related imidazole-piperidine derivatives suggest potential polymorphic transitions that may occur during heating cycles, necessitating careful temperature control during processing [9] [10].

Hydrolytic Stability Characteristics

Hydrolytic stability assessments demonstrate that 3-(1H-imidazol-2-yl)piperidine exhibits good stability under neutral pH conditions (pH 6-8) at room temperature [9] . The compound shows enhanced resistance to hydrolysis compared to ester or amide derivatives due to the absence of hydrolyzable functional groups in the core structure. However, extreme pH conditions (pH < 3 or pH > 11) may promote ring-opening reactions or protonation-induced structural changes that compromise stability [14]. Long-term storage requires maintenance of neutral pH conditions and exclusion of moisture to prevent hydrolytic degradation pathways [11] [12].

Solubility Parameter Evaluation

Solubility characteristics of 3-(1H-imidazol-2-yl)piperidine reflect its amphiphilic nature, incorporating both hydrophilic nitrogen-containing heterocycles and hydrophobic aliphatic components [10]. The compound exhibits limited aqueous solubility (1-5 mg/mL) due to the predominance of hydrophobic interactions, but this limitation can be addressed through salt formation with hydrochloric acid, which enhances water solubility to excellent levels (>100 mg/mL) [16] [17]. Polar protic solvents including methanol and ethanol provide good solubility (50-100 mg/mL), while polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide offer excellent dissolution characteristics (>100 mg/mL) . Non-polar solvents including hexane demonstrate poor solubility (<1 mg/mL), consistent with the polar character of the nitrogen-containing heterocycles [18].

Partition Coefficient and Lipophilicity

Computational predictions estimate the octanol-water partition coefficient (Log P) for 3-(1H-imidazol-2-yl)piperidine in the range of 0.5-1.5, indicating moderate lipophilicity balanced by hydrophilic nitrogen centers [10]. This intermediate partition coefficient suggests favorable membrane permeability characteristics while maintaining sufficient aqueous compatibility for biological applications. The compound's lipophilicity can be modulated through derivatization or salt formation to optimize bioavailability and pharmacokinetic properties [10] .

Acid-Base Behavior and Protonation State Analysis

The acid-base behavior of 3-(1H-imidazol-2-yl)piperidine represents a complex equilibrium system involving multiple nitrogen centers with distinct basicity characteristics. Understanding these protonation patterns is crucial for predicting biological activity, formulation stability, and analytical method development [14] [20].

Multiple Protonation Site Analysis

The molecule contains three nitrogen atoms with different protonation propensities: the piperidine nitrogen (N1), the imidazole nitrogen at position 3 (N3), and the imidazole nitrogen at position 1 (N1') which remains neutral under physiological conditions [14] [20]. Potentiometric titration studies on structurally related compounds indicate that the piperidine nitrogen serves as the primary basic center with an estimated pKa of 10.5 ± 0.5, reflecting the typical basicity of secondary aliphatic amines [14] . The imidazole nitrogen exhibits weaker basicity with an estimated pKa of 6.8 ± 0.3, consistent with the electron-withdrawing effects of the aromatic ring system [14] .

Physiological pH Protonation States

At physiological pH (7.4), 3-(1H-imidazol-2-yl)piperidine exists predominantly in the monoprotonated form, with approximately 95% of molecules bearing a positive charge on the piperidine nitrogen and 25% exhibiting additional protonation on the imidazole nitrogen [14] [20]. This protonation pattern creates a predominantly cationic species under biological conditions, which significantly influences membrane interactions, protein binding, and cellular uptake mechanisms [14] . The predominance of the monocationic form at physiological pH suggests enhanced water solubility and potential for ionic interactions with anionic biological targets [20] [4].

Nuclear Magnetic Resonance pH Titration Studies

Nuclear magnetic resonance spectroscopy in pH-controlled environments provides detailed insights into protonation sequence and chemical shift perturbations associated with ionization events [14] [4]. Proton nuclear magnetic resonance chemical shifts of piperidine protons exhibit downfield movement upon nitrogen protonation, while imidazole proton signals demonstrate characteristic broadening and chemical shift changes during titration with trifluoromethanesulfonic acid [14]. These spectroscopic changes confirm the sequential protonation model, with piperidine nitrogen protonation preceding imidazole nitrogen ionization [14] [4].

Crystallographic Protonation Evidence

X-ray crystallographic studies on salt forms of related piperidine-imidazole derivatives provide direct evidence for protonation site preferences and charge distribution patterns [14] [4]. Crystal structures of dihydrochloride salts demonstrate protonation at both nitrogen centers, with hydrogen bonding networks established between protonated nitrogens and chloride counterions [14] [16]. These solid-state structures confirm the dibasic character of the molecule and provide geometric parameters for protonation-induced conformational changes [14] [4].

Environmental pH Influence on Stability

The protonation state distribution significantly influences compound stability, with neutral and monoprotonated forms exhibiting enhanced stability compared to fully protonated species [14] . Extreme protonation conditions may promote degradation pathways including ring-opening reactions or intermolecular condensation processes . Optimal storage conditions maintain pH values between 6-8 to minimize degradation while ensuring appropriate ionization for analytical characterization [11] [12].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant